6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine
Overview
Description
6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine is a chemical compound with the molecular formula C11H9N3S and a molecular weight of 215.274 .
Molecular Structure Analysis
The molecular structure of this compound consists of an imidazole ring fused with a thiazole ring, with a phenyl group attached to the 6-position of the imidazole ring .Scientific Research Applications
Anthelmintic Activity
Isothiourea derivatives of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole, a related compound, demonstrate broad-spectrum anthelmintic activity. These derivatives, prepared through S-alkylation, show improved activity over tetramisole against nematodes, cestodes, and trematodes. The study outlines the potential of these compounds for developing new anthelmintic drugs (Brewer et al., 1987).
Anticancer Effects
Newly synthesized anticancer compounds, including thiazolo[3,2‐a]pyrimidine derivatives bearing a benzimidazole moiety, show promise in inhibiting Aurora A kinase and KSP with potent antitumor effects against colorectal cancer, liver cancer, and ovarian cancer cell lines (Abd El‐All et al., 2015).
Antiinflammatory Activity
Derivatives of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole were explored for antiinflammatory activities, indicating selective potencies among analogues. The structure-activity relationship and potential drug-receptor interactions were discussed, highlighting their therapeutic potential (Lantos et al., 1984).
Antifungal Applications
A study on 5-(4-(benzyloxy)-substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones revealed promising antifungal activity against several pathogenic fungal strains. Molecular docking studies supported the potential of these compounds as antifungal agents (Nimbalkar et al., 2016).
Synthesis and Molecular Studies
Research into the microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines contributes to the understanding of chemical processes for creating potentially bioactive molecules. This study emphasizes the role of innovative synthetic methods in drug discovery (Kamila et al., 2012).
Mechanism of Action
Mode of Action
A related compound’s mechanistic pathway involves an ordered sequence of steps, including amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety), and aromatization by proton-shift isomerization .
Properties
IUPAC Name |
6-phenylimidazo[2,1-b][1,3]thiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c12-10-9(8-4-2-1-3-5-8)13-11-14(10)6-7-15-11/h1-7H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWGCNFJKNQDGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406918 | |
Record name | 6-phenylimidazo[2,1-b][1,3]thiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94574-42-2 | |
Record name | 6-phenylimidazo[2,1-b][1,3]thiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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